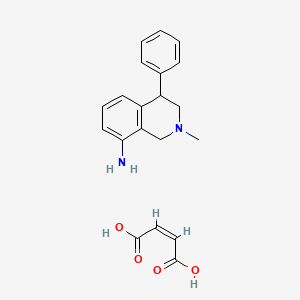
Nomifensine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nomifensine maleate is a compound that was primarily used as an antidepressant. It is a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it increases the amount of synaptic norepinephrine and dopamine available to receptors by blocking their reuptake transporters . This compound was marketed under the brand names Merital and Alival . it was withdrawn from the market in the 1980s due to safety concerns, including an increased incidence of hemolytic anemia .
Méthodes De Préparation
The synthesis of nomifensine maleate involves several steps. One method includes the trifluoroacetylation of this compound enantiomers, followed by chiral separation using ion-pair chromatography . The reaction conditions typically involve a mixture of chloroform, methanol, and water, with a chiral counter ion such as (+)-camphor-10-sulfonic acid . Industrial production methods are not widely documented, but the laboratory synthesis provides a foundation for understanding its preparation.
Analyse Des Réactions Chimiques
Nomifensine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. The aromatic amine group in nomifensine is particularly reactive and can produce toxic metabolites . Common reagents used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Nomifensine maleate is mainly used in scientific research today, particularly in studies involving dopamine release in response to addiction . It has also been explored for its potential anticancer effects. For instance, a study applied ionizing radiation to transform the chemical characteristics of nomifensine and investigated its potential to kill human breast cancer cells (MCF-7) . Additionally, it has been used to study β-CFT (cocaine analogue) binding using human embryonic kidney 293T cells .
Mécanisme D'action
Nomifensine maleate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their availability in the synaptic cleft . This mechanism is similar to that of some recreational drugs like cocaine. The molecular targets involved include the dopamine transporter and the sodium-dependent noradrenaline transporter . By blocking these transporters, nomifensine enhances the signaling of these neurotransmitters, which contributes to its antidepressant effects.
Comparaison Avec Des Composés Similaires
Nomifensine maleate is unique in its dual inhibition of norepinephrine and dopamine reuptake. Similar compounds include bupropion and methylphenidate, which are also norepinephrine-dopamine reuptake inhibitors . nomifensine differs in its chemical structure and specific pharmacological profile. Other similar compounds include selective dopamine reuptake inhibitors like modafinil . Compared to tricyclic antidepressants like imipramine and amitriptyline, nomifensine causes fewer anticholinergic side effects and less sedation .
Propriétés
Numéro CAS |
24524-90-1 |
|---|---|
Formule moléculaire |
C20H22N2O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-4-oxobut-2-enoate;2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium-8-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
GEOCVSMCLVIOEV-BTJKTKAUSA-N |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O |
SMILES canonique |
C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)[O-])C(=O)O |
Key on ui other cas no. |
32795-47-4 24524-90-1 |
Pictogrammes |
Irritant |
Numéros CAS associés |
24526-64-5 (Parent) |
Synonymes |
Hoe 984 Hoe-984 Hoe984 Linamiphen Maleate, Nomifensine Merital Nomifensin Nomifensine Nomifensine Maleate Nomifensine Maleate (1:1) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















